N-1-naphthyl-2-nitrobenzamide chemical structure and properties
N-1-naphthyl-2-nitrobenzamide chemical structure and properties
[1]
Executive Summary & Chemical Identity
N-(1-Naphthyl)-2-nitrobenzamide (IUPAC: N-(naphthalen-1-yl)-2-nitrobenzamide) is a sterically congested amide scaffold primarily utilized as a high-value synthetic intermediate in the generation of fused nitrogen heterocycles, specifically quinazolinones .[1][2][3]
Unlike simple benzamides, this molecule features significant steric strain due to the orthogonality of the ortho-nitro group relative to the bulky 1-naphthyl moiety.[1] This structural characteristic makes it a critical subject of study for atropisomerism and a "gateway" precursor for biologically active quinazolinone alkaloids, which exhibit sedative, antimicrobial, and anticancer properties.
Chemical Data Table
| Property | Specification |
| IUPAC Name | N-(naphthalen-1-yl)-2-nitrobenzamide |
| Molecular Formula | C₁₇H₁₂N₂O₃ |
| Molecular Weight | 292.29 g/mol |
| CAS Number | Not widely listed; synthesized via components 610-14-0 & 134-32-7 |
| Physical State | Solid (Pale yellow to tan crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in Water |
| Key Functional Groups | Amide (-CONH-), Nitro (-NO₂), Naphthalene system |
Structural Analysis & Steric Considerations
The molecule consists of a 2-nitrobenzoyl moiety linked via an amide bond to a 1-naphthylamine residue.[1]
Steric Clash and Conformation
The ortho-nitro group on the benzoyl ring imposes a high rotational energy barrier around the amide bond (C-N) and the biaryl axis.
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Twisted Conformation: To minimize repulsion between the nitro oxygen atoms and the peri-hydrogens of the naphthalene ring, the amide bond is forced out of planarity.
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Pre-organization: This steric "locking" is chemically advantageous; it positions the nitro group in close proximity to the amide nitrogen, facilitating the reductive cyclization reactions required to form quinazolinones (see Section 4).
Synthetic Protocol (Standard Operating Procedure)
The synthesis of N-(1-naphthyl)-2-nitrobenzamide is a classic nucleophilic acyl substitution (Schotten-Baumann type) performed under anhydrous conditions to prevent hydrolysis of the acid chloride.[1]
Reagents Required[1][9][10]
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Precursor A: 2-Nitrobenzoyl chloride (1.0 eq) [CAS: 610-14-0][1]
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Precursor B: 1-Naphthylamine (1.0 eq) [CAS: 134-32-7] (Warning: Carcinogen) [1]
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Base: Triethylamine (TEA) or Pyridine (1.2 eq)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Step-by-Step Methodology
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-Naphthylamine (10 mmol) in anhydrous DCM (50 mL).
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Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
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Acylation: Dropwise add a solution of 2-Nitrobenzoyl chloride (10 mmol) in DCM (20 mL) over 30 minutes. The reaction is exothermic; maintain temperature <5°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
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Work-up:
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Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine).
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Wash with saturated NaHCO₃ (to remove unreacted acid).
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Wash with Brine, dry over anhydrous Na₂SO₄, and filter.
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Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography.
Reactivity & Transformation: The Quinazolinone Pathway
The primary utility of N-(1-naphthyl)-2-nitrobenzamide is its conversion into 2-(1-naphthyl)-4(3H)-quinazolinone .[1] This transformation exploits the nitro group's reducibility to an amine, which then attacks the amide carbonyl (or an introduced aldehyde) to close the heterocyclic ring.
Mechanism Visualization
The following diagram illustrates the synthesis of the benzamide and its subsequent cyclization.
Figure 1: Synthetic pathway from precursors to the quinazolinone scaffold via the nitrobenzamide intermediate.[1]
Biological Properties & Applications
While the nitrobenzamide itself is often an intermediate, the N-naphthyl benzamide class exhibits distinct biological activities.
Antimicrobial Activity
Research indicates that N-naphthyl benzamide derivatives possess moderate to high antimicrobial activity.[1] The lipophilic naphthalene ring facilitates penetration through bacterial cell walls (particularly in Gram-positive strains like S. aureus), while the amide moiety can interact with bacterial enzymes.
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Mechanism: Disruption of cell membrane integrity or inhibition of specific bacterial synthases.
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SAR Insight: The presence of the electron-withdrawing nitro group often enhances metabolic stability but may increase toxicity compared to amino or methoxy analogs.[1]
Precursor for HIV Inhibitors
Analogs of this structure (specifically quinazolinones derived from it) have been screened as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and inhibitors of the HIV-1 nucleocapsid protein (NCp7), utilizing the naphthalene ring for pi-stacking interactions with viral RNA/DNA bases.[1]
References
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PubChem. (2025).[4][5][6][7] 2-Nitrobenzamide Properties and Derivatives. National Library of Medicine. Available at: [Link]
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Organic Syntheses. (1923). Preparation of p-Nitrobenzoyl Chloride (Methodology adapted for o-isomer). Org. Synth. 3, 71. Available at: [Link]
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National Toxicology Program. (1992).[5][6] Chemical Repository: Nitrobenzamides. Available at: [Link]
Sources
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- 2. N-(2-hydroxynaphthalen-1-yl)benzamide | CAS#:72771-51-8 | Chemsrc [chemsrc.com]
- 3. N-(1-nitro-2-naphthyl) acetamid (CAS 5419-82-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. N-1-Naphthylbenzamide | C17H13NO | CID 69448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-N-(2-naphthyl)-5-nitrobenzamide | C17H13N3O3 | CID 177817429 - PubChem [pubchem.ncbi.nlm.nih.gov]
